molecular formula C10H13ClN2 B1399604 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine CAS No. 1247941-73-6

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine

Cat. No.: B1399604
CAS No.: 1247941-73-6
M. Wt: 196.67 g/mol
InChI Key: WVWYJQXNCGRDCG-UHFFFAOYSA-N
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Description

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group at the second position and a pyrrolidin-1-ylmethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine typically involves the reaction of 2-chloro-3-pyridinemethanol with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrolidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The pyrrolidine ring can enhance binding affinity and selectivity due to its conformational flexibility and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(morpholin-4-ylmethyl)pyridine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-Chloro-3-(piperidin-1-ylmethyl)pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-Chloro-3-(azetidin-1-ylmethyl)pyridine: Similar structure but with an azetidine ring instead of a pyrrolidine ring.

Uniqueness

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine is unique due to the presence of the pyrrolidine ring, which imparts distinct physicochemical properties such as increased lipophilicity and conformational flexibility. These properties can enhance the compound’s biological activity and make it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

2-chloro-3-(pyrrolidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-9(4-3-5-12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWYJQXNCGRDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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